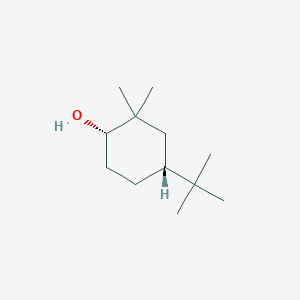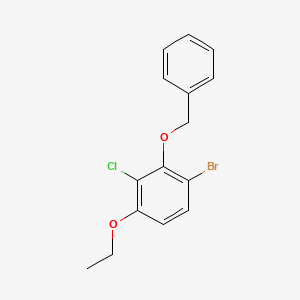
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of benzyloxy, bromo, chloro, and ethoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzyloxy-substituted benzene derivative, followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromo and chloro groups to hydrogen.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo and chloro substituents can engage in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: This compound has a similar benzyloxy group but lacks the bromo, chloro, and ethoxy substituents.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound contains a benzyloxy group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of both electron-withdrawing (bromo, chloro) and electron-donating (benzyloxy, ethoxy) groups allows for versatile chemical transformations and applications.
Properties
Molecular Formula |
C15H14BrClO2 |
|---|---|
Molecular Weight |
341.62 g/mol |
IUPAC Name |
1-bromo-3-chloro-4-ethoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14BrClO2/c1-2-18-13-9-8-12(16)15(14(13)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
AQXNAQDNSSSBBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
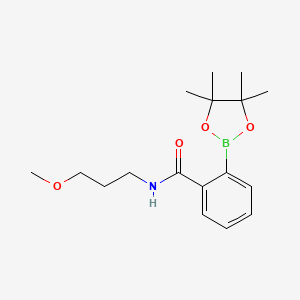
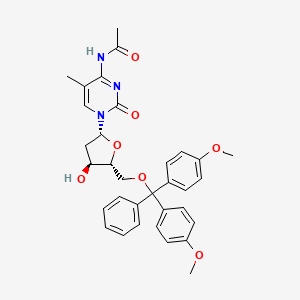
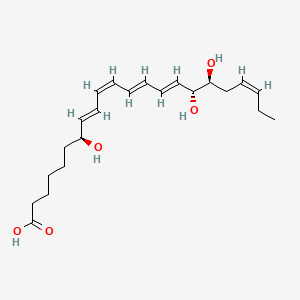
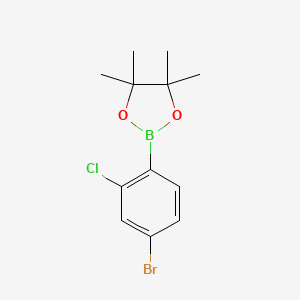
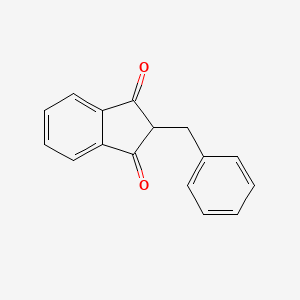

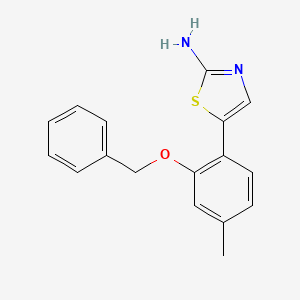
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)

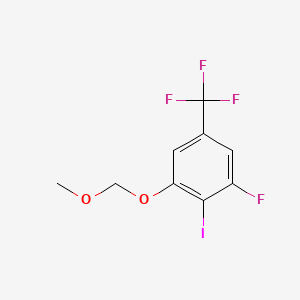
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)
